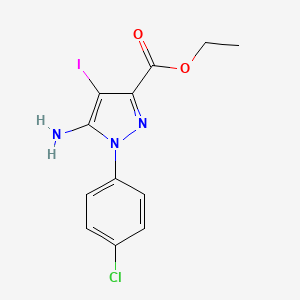

Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13492936

Molecular Formula: C12H11ClIN3O2

Molecular Weight: 391.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClIN3O2 |

|---|---|

| Molecular Weight | 391.59 g/mol |

| IUPAC Name | ethyl 5-amino-1-(4-chlorophenyl)-4-iodopyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H11ClIN3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3 |

| Standard InChI Key | QNXUOXVGTMLQPD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate is defined by its pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents at positions 1, 3, 4, and 5 introduce steric and electronic modifications that influence its interactions with biological targets. Key structural features include:

-

Position 1: A 4-chlorophenyl group, which contributes hydrophobic character and potential π-π stacking interactions.

-

Position 3: An ethyl carboxylate ester, enhancing solubility and serving as a metabolically labile group.

-

Position 4: An iodine atom, introducing polarizability and steric bulk compared to lighter halogens.

-

Position 5: An amino group (-NH2), enabling hydrogen bonding and participation in condensation reactions.

Table 1: Molecular Properties of Ethyl 5-Amino-1-(4-Chlorophenyl)-4-Iodo-Pyrazole-3-Carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClIN₃O₂ |

| Molecular Weight | 391.59 g/mol |

| Calculated LogP | ~2.5 (estimated) |

| Hydrogen Bond Donors | 1 (NH2 group) |

| Hydrogen Bond Acceptors | 4 (ester O, pyrazole N) |

| Rotatable Bonds | 4 |

The iodine atom’s large atomic radius (1.98 Å) and polarizability may enhance binding affinity to hydrophobic protein pockets or nucleic acids . The ethyl ester group improves membrane permeability while remaining amenable to hydrolysis into the corresponding carboxylic acid in vivo.

Synthetic Pathways and Methodologies

While no direct synthesis of ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate is documented in accessible literature, its preparation can be inferred from established pyrazole synthesis protocols. Two plausible routes are outlined below:

Cyclocondensation of Hydrazines with β-Keto Esters

A common method for pyrazole synthesis involves the reaction of hydrazines with β-keto esters. For this compound:

-

Precursor Preparation: 4-Chlorophenylhydrazine reacts with ethyl 4-iodo-3-oxobutanoate under acidic conditions.

-

Cyclization: The hydrazine attacks the carbonyl group of the β-keto ester, followed by dehydration to form the pyrazole ring.

-

Functionalization: Subsequent iodination at position 4 and amination at position 5 complete the structure.

Reaction conditions typically involve ethanol or acetic acid as solvents at reflux temperatures (80–100°C), with yields ranging from 60–85% for analogous compounds .

Halogen Exchange Reactions

An alternative approach involves halogen exchange on preformed pyrazole derivatives:

-

Base Pyrazole Synthesis: Ethyl 5-amino-1-(4-chlorophenyl)-4-chloro-pyrazole-3-carboxylate is synthesized via cyclocondensation.

-

Iodination: The chlorine at position 4 is replaced with iodine using potassium iodide in the presence of a copper(I) catalyst (Ullmann-type reaction).

This method benefits from the higher nucleofugality of chloride compared to iodide, facilitating substitution under mild conditions .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s solubility in aqueous media is expected to be low (~1–2 mg/mL) due to its hydrophobic aryl and iodo substituents. The ethyl ester group marginally improves solubility in organic solvents like ethanol or DMSO. Calculated LogP values (~2.5) suggest moderate lipophilicity, favoring blood-brain barrier permeation and intracellular uptake .

Metabolic Stability

The ethyl ester is susceptible to hydrolysis by esterases, potentially generating the carboxylic acid derivative as a primary metabolite. Iodine’s steric bulk may slow oxidative metabolism by cytochrome P450 enzymes, prolonging half-life compared to non-halogenated analogs .

Challenges and Future Directions

-

Synthetic Optimization: Improving iodination efficiency and minimizing byproducts remains critical. Catalytic systems using palladium or nickel could enhance selectivity .

-

Biodistribution Studies: Radiolabeling the iodine moiety (e.g., with ¹²³I) would enable real-time tracking of pharmacokinetics.

-

Toxicity Profiling: The long-term effects of iodine accumulation in tissues require evaluation, particularly regarding thyroid function.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume